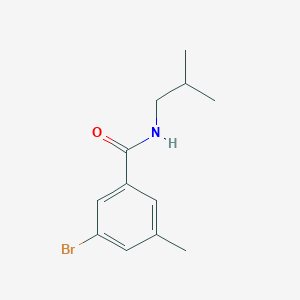
3-Bromo-5-methyl-N-(2-methylpropyl)benzamide
説明
3-Bromo-5-methyl-N-(2-methylpropyl)benzamide, also known as BMPA, is an important chemical compound that has been studied extensively in the scientific research community. It is a brominated amide that is used in a variety of applications, ranging from synthetic organic chemistry to biological research. BMPA is a useful reagent in the synthesis of various compounds, including those used in drug discovery and development. It is also used as a building block in the synthesis of other compounds, such as polymers and polysaccharides. In addition, BMPA has been found to have various biochemical and physiological effects, making it an important tool in the study of biological systems.
科学的研究の応用
3-Bromo-5-methyl-N-(2-methylpropyl)benzamide has many applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, including those used in drug discovery and development. It is also used as a building block in the synthesis of other compounds, such as polymers and polysaccharides. In addition, 3-Bromo-5-methyl-N-(2-methylpropyl)benzamide is used in the study of biological systems, as it has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of 3-Bromo-5-methyl-N-(2-methylpropyl)benzamide is not yet fully understood. However, it is believed to act through a variety of pathways, including inhibition of enzymes, modulation of ion channels, and binding to DNA. In addition, 3-Bromo-5-methyl-N-(2-methylpropyl)benzamide has been found to interact with a variety of receptors, including those involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
3-Bromo-5-methyl-N-(2-methylpropyl)benzamide has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-Bromo-5-methyl-N-(2-methylpropyl)benzamide can inhibit the activity of a variety of enzymes, including those involved in DNA replication and transcription. In addition, 3-Bromo-5-methyl-N-(2-methylpropyl)benzamide has been found to modulate the activity of ion channels, resulting in changes in cellular function. 3-Bromo-5-methyl-N-(2-methylpropyl)benzamide has also been found to interact with a variety of receptors, including those involved in the regulation of cell growth and differentiation.
実験室実験の利点と制限
The use of 3-Bromo-5-methyl-N-(2-methylpropyl)benzamide in lab experiments has several advantages. First, it is a relatively inexpensive and widely available reagent. In addition, the reaction conditions for its synthesis are mild, making it easy to use in a laboratory setting. Finally, 3-Bromo-5-methyl-N-(2-methylpropyl)benzamide can be used in a variety of applications, from drug discovery to the synthesis of other compounds.
However, there are also some limitations to using 3-Bromo-5-methyl-N-(2-methylpropyl)benzamide in lab experiments. First, the overall yield of the reaction is typically low. In addition, 3-Bromo-5-methyl-N-(2-methylpropyl)benzamide can be toxic in high concentrations and may cause irritation to the skin and eyes. Finally, 3-Bromo-5-methyl-N-(2-methylpropyl)benzamide is a volatile compound, so it should be handled with care and stored in a cool, dry place.
将来の方向性
For research include further investigation into the biochemical and physiological effects of 3-Bromo-5-methyl-N-(2-methylpropyl)benzamide, as well as the development of new synthetic methods for its production. In addition, further studies are needed to investigate the potential applications of 3-Bromo-5-methyl-N-(2-methylpropyl)benzamide in drug discovery and development. Finally, further research is needed to investigate the potential toxicity of 3-Bromo-5-methyl-N-(2-methylpropyl)benzamide and to develop safe and effective protocols for its use in laboratory settings.
特性
IUPAC Name |
3-bromo-5-methyl-N-(2-methylpropyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-8(2)7-14-12(15)10-4-9(3)5-11(13)6-10/h4-6,8H,7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQYGYJLBCEYQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)NCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine](/img/structure/B1448497.png)
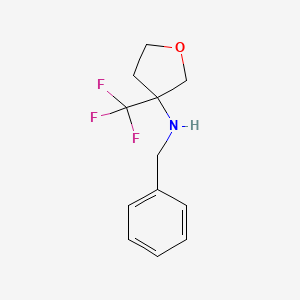
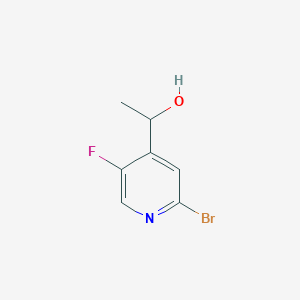
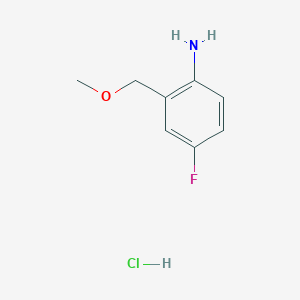
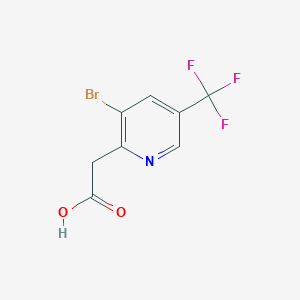

![7-Tert-butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B1448510.png)
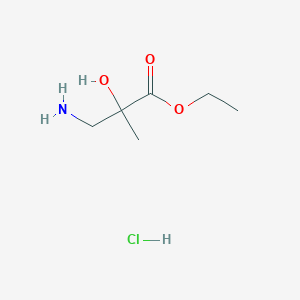

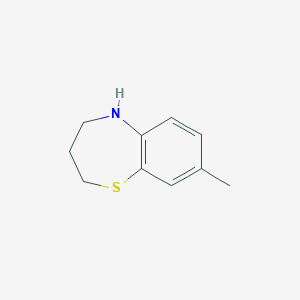


![3-(4-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1448519.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonamide](/img/structure/B1448520.png)